Oleoyl-thiophosphate

Beschreibung

Eigenschaften

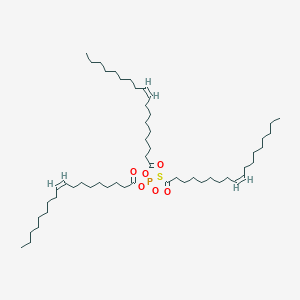

Molekularformel |

C54H99O6PS |

|---|---|

Molekulargewicht |

907.4 g/mol |

IUPAC-Name |

[[(Z)-octadec-9-enoyl]oxy-[(Z)-octadec-9-enoyl]sulfanylphosphoryl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C54H99O6PS/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52(55)59-61(58,60-53(56)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)62-54(57)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-51H2,1-3H3/b28-25-,29-26-,30-27- |

InChI-Schlüssel |

VZTWVTAPKVGVJL-IUPFWZBJSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OP(=O)(SC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OP(=O)(OC(=O)CCCCCCCC=CCCCCCCCC)SC(=O)CCCCCCCC=CCCCCCCCC |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Oleoyl Thiophosphate Action

Interactions with Lysophosphatidic Acid (LPA) Receptors

Oleoyl-thiophosphate is recognized as a pan-agonist, exhibiting activity across multiple LPA receptor subtypes, namely LPA1, LPA2, and LPA3. nih.govresearchgate.netacs.orgacs.orgnih.gov Its interaction with these receptors is characterized by a distinct profile of agonistic activity, which has been a subject of detailed pharmacological investigation.

Characterization of Receptor Binding Affinities and Specificity Profiles

Direct binding affinity data, such as Ki or Kd values, for this compound across the LPA receptor subtypes are not extensively reported in publicly available literature. The characterization of its interaction with LPA receptors has been predominantly functional, relying on measurements of receptor activation and downstream signaling events. These functional assays indicate that this compound effectively interacts with LPA1, LPA2, and LPA3 receptors, initiating cellular responses.

Agonistic and Antagonistic Activity Across LPA Receptor Subtypes (e.g., LPA1, LPA2, LPA3)

This compound demonstrates a varied agonist profile at the LPA1, LPA2, and LPA3 receptors. It acts as a full agonist at the LPA2 receptor, while exhibiting partial agonistic activity at the LPA1 and LPA3 receptors. researchgate.netlakeheadu.ca This differential activity highlights the subtle structural and functional differences between the LPA receptor subtypes.

The agonistic potency of this compound has been quantified through EC50 values, which represent the concentration of the compound required to elicit a half-maximal response. These studies were conducted in RH7777 cells transfected with individual LPA receptor subtypes. acs.org

| Compound | LPA1 (EC50) | LPA2 (EC50) | LPA3 (EC50) | Activity Profile | Reference |

| This compound | 193 nM | 244 nM | 546 nM | Pan-agonist (Partial at LPA1/3, Full at LPA2) | researchgate.net |

This table presents the half-maximal effective concentration (EC50) values of this compound for the LPA1, LPA2, and LPA3 receptors.

Structure-Activity Relationship (SAR) Studies for Receptor Modulation

The development and analysis of this compound fall within a broader investigation of fatty alcohol phosphates (FAPs) as LPA receptor ligands. nih.govacs.org SAR studies reveal that the activity of these analogs is significantly influenced by both the hydrophobic alkyl chain and the nature of the polar headgroup.

The replacement of the phosphate (B84403) group with a thiophosphate moiety is a key structural modification in this compound. researchgate.netlakeheadu.ca This change is critical for its agonistic activity, as the corresponding oleoyl-phosphate (with a standard phosphate group) shows no effect on LPA1-3 receptors. researchgate.net The presence of the sulfur atom in the thiophosphate group, therefore, appears to be a crucial determinant for receptor activation.

Furthermore, the oleoyl (B10858665) (18:1) unsaturated fatty acid chain contributes significantly to the compound's potency. nih.gov The length and degree of saturation of the acyl chain are known to be important factors for the activity of LPA and its analogs at different receptor subtypes.

Computational Modeling of Ligand-Receptor Interactions and Docking Dynamics

While detailed, publicly available computational docking studies specifically for this compound are limited, the compound's development was informed by computational modeling approaches. nih.gov These models were instrumental in identifying fatty alcohol phosphates as a minimal pharmacophore capable of interacting with LPA receptors and subsequently pinpointing this compound as a pan-agonist for LPA1-3. nih.gov

Computational modeling for related fatty alcohol phosphates has suggested that the interaction occurs within the LPA binding site of the receptor. For instance, studies on FAP-12, a related compound, showed that its docked energy correlated with its observed EC50 value at the LPA2 receptor. researchgate.net It can be inferred that this compound likely occupies a similar binding pocket, with its oleoyl chain extending into a hydrophobic cavity of the receptor and the thiophosphate headgroup interacting with charged and polar residues. However, without specific docking simulations for this compound, the precise molecular interactions remain to be fully elucidated.

Modulation of Intracellular Signaling Cascades

The binding of this compound to LPA receptors initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G proteins. One of the key downstream effects observed is the elevation of intracellular calcium (Ca2+) mobilization. nih.gov

G Protein-Coupled Receptor (GPCR) Activation and Downstream Effector Coupling

LPA receptors, including LPA1, LPA2, and LPA3, are known to couple to several families of Gα proteins, namely Gαi/o , Gαq/11 , and Gα12/13 . nih.govumbreitkatalog.deresearchgate.netresearchgate.net The activation of these G proteins by this compound leads to the engagement of various downstream effector pathways.

Gαq/11 Pathway: Activation of this pathway by LPA receptors typically leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, consistent with the observed elevation of intracellular Ca2+ by this compound. nih.govresearchgate.net

Gαi/o Pathway: Coupling to Gαi/o can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits released from the heterotrimeric G protein can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K). umbreitkatalog.de

Gα12/13 Pathway: This pathway is primarily associated with the activation of the small GTPase Rho, which plays a crucial role in regulating the actin cytoskeleton, cell shape, and migration. umbreitkatalog.de

The pan-agonistic nature of this compound at LPA1, LPA2, and LPA3 receptors suggests that it can initiate signaling through any of these G protein pathways, depending on the specific receptor subtype expressed in a given cell type and their respective coupling efficiencies.

Effects on Intracellular Calcium Mobilization Dynamics

This compound, as an analog of lysophosphatidic acid (LPA), is implicated in the modulation of intracellular calcium ([Ca²⁺]i) levels, a critical second messenger in numerous cellular processes. While direct studies on this compound are limited, research on structurally related LPA analogs, such as oleoyl-methoxy glycerophosphothionate (OMPT), provides insights into its likely mechanisms.

LPA is a potent inducer of calcium mobilization in various cell types, including A431 cells. glpbio.com This effect is primarily mediated through the activation of G protein-coupled LPA receptors, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP₃), which triggers the release of Ca²⁺ from endoplasmic reticulum stores. nih.gov The acyl chain length of LPA analogs is a critical determinant of their efficacy in mobilizing calcium. glpbio.com

Interestingly, studies comparing LPA with its thiophosphate-modified analog, OMPT, in HEK 293 cells transfected with the LPA₃ receptor, revealed that OMPT was less effective in increasing intracellular calcium than LPA itself. mdpi.com This suggests that the thiophosphate modification, while enhancing other signaling properties, may attenuate the signal transduction pathway leading to calcium release. This differential effect on calcium mobilization highlights the concept of biased agonism, where a ligand can selectively activate certain downstream signaling pathways over others at the same receptor.

The mobilization of intracellular calcium is a key event in a multitude of physiological responses, including cell proliferation, smooth muscle contraction, and platelet aggregation. glpbio.com The ability of this compound and its analogs to influence these dynamics, even if less potently than native LPA in some contexts, underscores their potential as tools to dissect the complex signaling networks governed by LPA receptors.

| Compound | Cell Type | Effect on Intracellular Calcium | Reference |

| 1-Oleoyl Lysophosphatidic Acid | A431 cells | Potent mobilization | glpbio.com |

| Oleoyl-methoxy glycerophosphothionate (OMPT) | LPA₃-transfected HEK 293 cells | Less effective than LPA | mdpi.com |

| Oleic Acid | Bovine neutrophils | Dose-dependent mobilization | nih.gov |

Activation of Mitogen-Activated Protein Kinases (MAPKs), ERK1/2, and Akt Pathways

This compound is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), and the Protein Kinase B (Akt) signaling pathway. These pathways are central to the regulation of cell proliferation, survival, differentiation, and migration. longdom.orgnih.gov

Research on the LPA analog, oleoyl-methoxy glycerophosphothionate (OMPT), has demonstrated that it is considerably more potent than native LPA in activating ERK1/2 in HEK 293 cells expressing the LPA₃ receptor. mdpi.com The activation of ERK1/2 typically occurs downstream of LPA receptor engagement and involves a signaling cascade that includes the recruitment of adaptor proteins like Grb2 and the activation of the Ras-Raf-MEK-ERK pathway. nih.gov Once activated, ERK1/2 can translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses. nih.govmdpi.com

Similarly, the Akt pathway, a critical node in cell survival and metabolism, is a downstream target of LPA receptor signaling. mdpi.comnih.gov Activation of the PI3K/Akt pathway by LPA analogs can promote cell growth and survival by inhibiting apoptosis and modulating metabolic processes. longdom.org Studies have shown that different LPA species can differentially activate the Akt pathway, suggesting a level of specificity in the cellular response. nih.govnih.gov The activation of both ERK1/2 and Akt signaling is often a critical requirement for the promotion of endothelial function and angiogenesis. frontiersin.org

The enhanced potency of thiophosphate analogs like OMPT in activating these key proliferative and survival pathways, compared to their natural counterparts, suggests that the modification may protect the molecule from degradation, leading to sustained receptor activation.

| Signaling Pathway | Activating Compound | Cellular Context | Key Finding | Reference |

| ERK1/2 | Oleoyl-methoxy glycerophosphothionate (OMPT) | LPA₃-transfected HEK 293 cells | More potent activator than LPA | mdpi.com |

| ERK1/2 | Formononetin | Human Umbilical Vein Endothelial Cells (HUVECs) | Activation is crucial for promoting endothelial function | frontiersin.org |

| Akt | Lysophosphatidic Acid (LPA) | Macrophages | Different LPA species can differentially activate Akt | nih.govnih.gov |

| Akt | Formononetin | Human Umbilical Vein Endothelial Cells (HUVECs) | Simultaneous activation with Erk1/2 is critical for endothelial function | frontiersin.org |

Influence on Protein Tyrosine Phosphorylation Events (e.g., FAK, Paxillin)

The signaling initiated by this compound and related LPA analogs often involves the rapid induction of protein tyrosine phosphorylation, a key mechanism in the regulation of cell adhesion, migration, and cytoskeletal organization. nih.govsemanticscholar.org Two prominent proteins that undergo tyrosine phosphorylation in response to LPA receptor activation are Focal Adhesion Kinase (FAK) and Paxillin (B1203293). nih.govnih.gov

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction and is localized to focal adhesions. elsevierpure.com Upon cell adhesion to the extracellular matrix or stimulation by factors like LPA, FAK becomes autophosphorylated, creating docking sites for other signaling proteins containing SH2 domains. nih.gov

Paxillin, a focal adhesion-associated adaptor protein, is a key substrate of FAK. nih.govelsevierpure.com The tyrosine phosphorylation of paxillin is dependent on FAK activity and is crucial for the assembly of signaling complexes at focal adhesions. nih.gov Phosphorylated paxillin serves as a scaffold, recruiting other proteins such as Crk, which in turn can activate downstream signaling pathways that regulate cytoskeletal dynamics and cell motility. nih.gov The adhesion of cells to extracellular matrix components like fibronectin has been shown to induce the tyrosine phosphorylation of both FAK and paxillin. nih.govsemanticscholar.org

The ability of LPA analogs to trigger the phosphorylation of FAK and paxillin highlights a mechanism by which these lipids can influence cell-matrix interactions and migratory behavior. This process is integral to both normal physiological events and pathological conditions where cell migration is a factor.

| Protein | Inducing Stimulus | Key Consequence of Phosphorylation | Reference |

| pp125FAK | Cell adhesion to extracellular matrix | Autophosphorylation and creation of docking sites | nih.govnih.gov |

| Paxillin | pp125FAK activation | Creates high-affinity binding sites for Crk | nih.gov |

| Paxillin | Cell adhesion to fibronectin | Increased tyrosine phosphorylation | nih.govsemanticscholar.org |

Enzymatic Stability and Metabolic Interactions

Resistance to Lipid Phosphate Phosphatase (LPP) Degradation Mechanisms

A key feature of this compound is its enhanced stability against enzymatic degradation, particularly by Lipid Phosphate Phosphatases (LPPs). nih.govmdpi.com LPPs are a family of enzymes that dephosphorylate extracellular lipid phosphates like LPA and sphingosine (B13886) 1-phosphate (S1P), thereby terminating their signaling. nih.govmdpi.com These enzymes are located on the plasma membrane with their active sites facing the extracellular space. researchgate.net

The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate group of this compound renders it a poor substrate for LPPs. This resistance to hydrolysis prolongs the half-life of the molecule in the extracellular environment, leading to sustained activation of its cognate receptors. nih.gov The importance of this resistance is highlighted in studies where the effects of LPP overexpression, which normally reduces cell proliferation by degrading LPA, were reversed by the application of an LPP-resistant LPA analog. nih.gov

The stability of thiophosphate modifications is not limited to lipid phosphates. Studies on thiophosphate analogs of coenzyme A have also demonstrated their resistance to degradation by ectonucleotide pyrophosphatases. mdpi.com This inherent stability of the thiophosphate bond against phosphatase activity is a critical attribute that enhances the biological activity of molecules like this compound in research settings.

| Enzyme Family | Substrate(s) | Effect of Thiophosphate Modification | Reference |

| Lipid Phosphate Phosphatases (LPPs) | Lysophosphatidic acid (LPA), Sphingosine 1-phosphate (S1P) | Confers resistance to dephosphorylation | nih.govnih.gov |

| Ectonucleotide Pyrophosphatases | Coenzyme A | Increased stability against hydrolysis | mdpi.com |

Inhibition of Autotaxin (ATX) Activity and Lysophosphatidic Acid Generation

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (NPP2), is the primary enzyme responsible for the synthesis of LPA in the bloodstream from lysophosphatidylcholine (B164491) (LPC). researchgate.netnih.govembopress.orgnih.gov Interestingly, LPA itself acts as an inhibitor of ATX activity. researchgate.netnih.gov This creates a negative feedback loop where the product of the enzymatic reaction, LPA, can regulate its own production.

Studies have shown that LPA inhibits ATX in a mixed-type manner with a high potency. researchgate.netnih.gov This inhibition is specific, as the homologous ecto-phosphodiesterase NPP1, which does not have lysophospholipase D activity, is not sensitive to LPA. researchgate.netnih.gov As an analog of LPA, this compound is expected to share this inhibitory property towards ATX. By binding to the active site or an allosteric site on ATX, this compound can reduce the generation of endogenous LPA.

| Enzyme | Function | Inhibitor | Mode of Inhibition | Reference |

| Autotaxin (ATX/NPP2) | Generates LPA from LPC | Lysophosphatidic acid (LPA) | Mixed-type inhibition | researchgate.netnih.gov |

| Autotaxin (ATX/NPP2) | Generates LPA from LPC | Sphingosine 1-phosphate (S1P) | Mixed-type inhibition | researchgate.netnih.gov |

Interaction with Other Lipid-Metabolizing Enzymes in Research Models

The metabolic landscape in which this compound acts is complex, involving a myriad of lipid-metabolizing enzymes that collectively regulate cellular signaling. longdom.orgnih.govyoutube.com While direct studies on the interaction of this compound with a broad range of these enzymes are not extensively documented, its role as a stable LPA analog places it at the crossroads of several key metabolic and signaling pathways.

LPA signaling is intricately linked with the activity of other enzymes such as phospholipase D (PLD), which also produces a lipid second messenger, phosphatidic acid (PA). nih.gov LPPs, which are resisted by this compound, not only degrade extracellular LPA but are also involved in the metabolism of intracellular lipid phosphates, thereby influencing pathways downstream of receptor activation. nih.gov For instance, LPP1 can inhibit cell migration by blocking PA formation upstream of PLD activation. nih.gov

Furthermore, the signaling pathways activated by this compound, such as the PI3K/Akt/mTOR pathway, are central regulators of lipid metabolism, influencing processes like fatty acid synthesis and cholesterol biosynthesis. mdpi.commdpi.com For example, the activation of this pathway can lead to the stimulation of sterol regulatory element-binding protein (SREBP), a key transcription factor in lipid synthesis. mdpi.com

In research models, particularly in the context of cancer and metabolic disorders, the introduction of a stable lipid signaling molecule like this compound can perturb the delicate balance of lipid metabolism, providing insights into the roles of these interconnected enzymatic pathways. nih.govmdpi.com

| Pathway/Enzyme Family | Role in Lipid Metabolism | Interaction with LPA Signaling | Reference |

| Phospholipase D (PLD) | Generates phosphatidic acid (PA) | LPA-induced cell migration requires PLD2 | nih.gov |

| PI3K/Akt/mTOR | Regulates cell growth, survival, and metabolism | Activated by LPA; influences lipid synthesis | longdom.orgmdpi.com |

| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol biosynthesis | Part of the broader lipid metabolic network influenced by LPA signaling | mdpi.com |

Investigating Membrane Interactions and Cellular Uptake Mechanisms

The understanding of how this compound exerts its biological effects necessitates a detailed examination of its interactions with cellular membranes and the subsequent mechanisms of its entry into cells. As a lipidic molecule, its journey from the extracellular space to its intracellular targets is fundamentally governed by these biophysical and cellular processes.

Detailed biophysical studies focusing specifically on the direct interaction of this compound with model lipid membranes, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), are not extensively documented in publicly available research. However, based on its molecular structure—an oleoyl chain linked to a thiophosphate headgroup—and the behavior of similar lipid molecules, several key interactions can be inferred.

The amphipathic nature of this compound, possessing both a hydrophobic oleoyl tail and a polar thiophosphate headgroup, dictates that it would readily partition into lipid bilayers. The oleoyl chain, an 18-carbon monounsaturated fatty acid, would intercalate between the acyl chains of the membrane phospholipids (B1166683). This insertion can influence the physical properties of the membrane. For instance, the kink in the oleoyl chain due to its cis-double bond would likely introduce packing defects within a saturated lipid bilayer, potentially increasing membrane fluidity. In contrast, in a membrane already rich in unsaturated lipids, its effects on fluidity might be less pronounced.

The thiophosphate headgroup, being polar and charged, would position itself at the membrane-water interface, interacting with the polar headgroups of neighboring phospholipids and the surrounding aqueous environment. The substitution of a sulfur atom for an oxygen atom in the phosphate group, a key feature of thiophosphates, can alter the charge distribution and hydrogen bonding capacity of the headgroup, which may influence its specific interactions with other membrane components and membrane-associated proteins.

While specific experimental data for this compound is lacking, studies on related lipid molecules provide a framework for the types of effects that could be expected. For instance, the incorporation of various lipid species into model membranes has been shown to alter bilayer thickness, lipid packing density, and lateral diffusion of membrane components.

Table 1: Postulated Effects of this compound on Model Lipid Membrane Properties (Inferred)

| Membrane Property | Postulated Effect of this compound Incorporation | Rationale |

| Membrane Fluidity | Likely to increase fluidity in saturated lipid bilayers. | The unsaturated oleoyl chain introduces a kink, disrupting tight packing of saturated acyl chains. |

| Bilayer Thickness | May cause a localized decrease in thickness. | The disruption of lipid packing can lead to a less ordered and consequently thinner bilayer. |

| Lateral Lipid Packing | Expected to decrease packing density. | The steric hindrance from the bent oleoyl chain would create more space between lipid molecules. |

| Surface Charge | Contributes a negative charge to the membrane surface. | The thiophosphate headgroup is anionic at physiological pH. |

It is important to emphasize that these are inferred effects, and dedicated biophysical studies, such as fluorescence spectroscopy, differential scanning calorimetry, and neutron or X-ray scattering, would be required to empirically determine the precise impact of this compound on model lipid membranes.

The cellular uptake of this compound is intrinsically linked to its primary known function as a pan-agonist for the lysophosphatidic acid (LPA) receptors LPA1, LPA2, and LPA3. nih.govresearchgate.net Therefore, its internalization is likely initiated by its binding to these G protein-coupled receptors (GPCRs) on the cell surface.

Upon binding, the receptor-ligand complex is expected to be internalized via endocytosis, a common mechanism for the regulation of GPCR signaling. This process not only serves to attenuate the signal by removing the receptor from the cell surface but also represents a potential route for the entry of this compound into the cell. In vitro experiments with cell lines expressing LPA receptors have shown that LPA receptor agonists can induce receptor internalization. umbreitkatalog.de

The specific endocytic pathways involved in the internalization of this compound have not been definitively characterized. However, GPCR internalization is known to occur through several mechanisms, including:

Clathrin-mediated endocytosis: This is a major pathway for the uptake of many GPCRs. Following ligand binding, the receptor is recruited into clathrin-coated pits, which then invaginate and pinch off to form intracellular vesicles.

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane enriched in caveolin proteins. Some GPCRs are known to be internalized via this route.

Macropinocytosis: This is a less specific, actin-dependent process that involves the engulfment of large volumes of extracellular fluid and solutes.

The predominant pathway for this compound internalization may vary depending on the cell type, the specific LPA receptor subtypes expressed, and the concentration of the compound. For instance, its activity has been evaluated in various cell systems, including RH7777 rat hepatoma cells, PC-3 human prostate cancer cells, and human platelets, which may exhibit different uptake dynamics. acs.org

A key cellular response elicited by this compound is the mobilization of intracellular calcium. nih.gov This signaling event is a direct consequence of LPA receptor activation and subsequent downstream signaling cascades, rather than a direct effect of the compound on intracellular calcium stores following internalization.

Table 2: Summary of Known Cellular Systems and Agonist Activity of this compound

| Cell System | Receptor Target(s) | Observed Effect | Citation |

| RH7777 cells (transfected) | LPA1, LPA2, LPA3 | Pan-agonist activity | acs.org |

| PC-3 cells | Endogenous LPA receptors | Agonist activity | acs.org |

| Human platelets | Endogenous LPA receptors | Agonist activity | acs.org |

| General (LPA receptor-expressing cells) | LPA1, LPA2, LPA3 | Elevation of intracellular Ca2+ mobilization | nih.gov |

Further research is required to delineate the precise kinetics and pathways of this compound internalization in these and other cell systems. Studies employing fluorescently labeled this compound in conjunction with specific inhibitors of different endocytic pathways would be instrumental in elucidating these mechanisms.

Research Applications and Methodological Tools Employing Oleoyl Thiophosphate

Oleoyl-thiophosphate as a Pharmacological Probe in Signaling Research

As a stable agonist for a subset of LPA receptors, this compound allows researchers to stimulate and investigate the intricate signaling cascades initiated by LPA receptor activation. Its primary application lies in its ability to mimic the action of endogenous LPA, thereby facilitating the elucidation of receptor function and downstream signaling pathways.

A significant challenge in LPA research is the overlapping expression of multiple LPA receptor subtypes (LPA1-6) in many cell types and tissues, each potentially coupled to different signaling pathways. This compound is characterized as a pan-agonist for the LPA1, LPA2, and LPA3 receptors nih.gov. While this broad activity might seem to complicate the dissection of individual receptor functions, it can be strategically employed in several ways.

One advanced approach to differentiate the roles of receptor subtypes is through the investigation of "biased agonism". This phenomenon occurs when an agonist, upon binding to a receptor, preferentially activates one downstream signaling pathway over another. While specific biased agonism data for this compound is not extensively documented, studies on similar thiophosphate analogs of LPA, such as 1-oleoyl-2-O-methyl-rac-glycerophosphothionate (OMPT), provide a compelling model for how this can be achieved. For instance, in HEK293 cells transfected with the LPA3 receptor, OMPT was found to be significantly more potent at inducing receptor phosphorylation and ERK 1/2 activation compared to natural LPA, yet less effective at stimulating intracellular calcium mobilization mdpi.com. This differential signaling suggests that synthetic analogs can stabilize distinct receptor conformations, leading to biased downstream effects. By analyzing a range of signaling outputs (e.g., G-protein activation, β-arrestin recruitment, ERK phosphorylation, calcium flux) in response to this compound, researchers can build a "fingerprint" of the integrated response mediated by LPA1-3.

Furthermore, the utility of a pan-agonist like this compound is significantly enhanced when used in combination with other pharmacological or genetic tools. For example, by applying this compound to cells in the presence of a selective antagonist for one receptor subtype (e.g., an LPA1 antagonist), any observed signaling can be attributed to the remaining active receptors (LPA2 and LPA3). Similarly, using cell lines in which specific LPA receptors have been silenced or knocked out (e.g., via shRNA or CRISPR/Cas9) allows for the unambiguous study of this compound's effect through the remaining expressed receptors. This combinatorial approach is a powerful strategy for dissecting the contribution of each receptor subtype to a particular cellular response.

This compound is a key tool for establishing and characterizing LPA signaling pathways in various cellular models, particularly in cancer research where LPA signaling is often dysregulated nih.gov. A primary and well-documented effect of this compound is its ability to elevate intracellular calcium levels nih.gov. This is a hallmark of LPA receptor activation, particularly for LPA1 and LPA3, which couple to Gq/11 proteins, leading to the activation of phospholipase C and the subsequent release of calcium from intracellular stores scripps.edu.

In a given cellular model, the application of this compound can serve as a foundational experiment to confirm the presence of functional LPA1, LPA2, and/or LPA3 receptors. A positive calcium response to this compound provides a robust and measurable endpoint, indicating that the initial steps of the LPA signaling cascade are intact.

Once this primary signaling event is established, researchers can then use this compound to probe further downstream pathways. For example, after confirming receptor activity via a calcium assay, investigators can explore whether this compound also activates other critical cancer-related signaling pathways, such as:

The Ras-ERK (MAPK) pathway: Often linked to cell proliferation and survival mdpi.com.

The PI3K-Akt pathway: A central regulator of cell growth, survival, and metabolism.

Rho activation: A key driver of cytoskeletal rearrangements, cell migration, and invasion nih.gov.

By systematically stimulating cells with this compound and measuring the activation of these various pathways, a comprehensive picture of the LPA signaling network in that specific cellular context can be constructed. For instance, studies in various cancer cell lines have demonstrated that LPA receptor activation can promote cell migration and invasion; this compound could be used as the agonist in such assays to confirm the involvement of LPA1-3 in these processes nih.govmdpi.com.

Advanced Analytical Techniques for this compound Characterization in Research

The study of this compound and its interactions within biological systems necessitates a suite of advanced analytical techniques capable of providing high sensitivity, specificity, and spatial resolution. The unique chemical properties of this compound, namely its lipidic oleoyl (B10858665) chain and its reactive thiophosphate group, present both opportunities and challenges for its detection and characterization. Researchers have adapted and developed various methodologies to probe the behavior of this compound, ranging from precise quantification in complex mixtures to the visualization of its interactions with cellular components.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of lipids, and its application to this compound is crucial for its detection and quantification in biological matrices. nih.govnih.gov The inherent poor ionization efficiency of many fatty acids can be overcome through derivatization, a strategy that could be employed for this compound to enhance its detection in positive ion mode. nih.gov

Methodologies for the LC-MS analysis of this compound would typically involve reversed-phase liquid chromatography to separate it from other lipids based on the hydrophobicity of the oleoyl chain. The mass spectrometer, often a high-resolution instrument like a quadrupole time-of-flight (QTOF), allows for the precise determination of its molecular weight and fragmentation pattern. uantwerpen.be In-source collision-induced dissociation can be utilized to generate characteristic fragment ions, aiding in the specific detection of choline-containing phospholipids (B1166683), a technique that could be adapted for thiophosphate-containing lipids.

Untargeted lipidomics platforms using LC-MS can provide a comprehensive profile of lipid changes in a biological system, which would be essential for understanding the broader metabolic impact of introducing this compound. uantwerpen.be The development of a robust LC-MS method is a critical first step in many research applications, enabling accurate measurement of its concentration in various experimental conditions.

| Parameter | Typical Value/Condition | Purpose |

| Chromatography Mode | Reversed-Phase | Separation based on hydrophobicity of the oleoyl chain. |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | High-resolution mass determination for accurate identification. |

| Ionization Mode | Electrospray Ionization (ESI) | Generation of gas-phase ions for mass analysis. |

| Derivatization | Potential use of charge-reversal agents | To improve ionization efficiency and sensitivity. nih.gov |

Development and Application of Fluorescent Probes Incorporating this compound Scaffolds

Fluorescent probes are powerful tools for visualizing the distribution and dynamics of molecules in living cells. nih.govnih.gov The development of fluorescent probes based on the this compound scaffold would enable researchers to track its localization and interactions in real-time. The design of such probes often involves incorporating a fluorophore whose emission properties are sensitive to the local environment or to specific binding events. mdpi.com

A common strategy for detecting thiols involves the use of Michael acceptors or other reactive groups that undergo a specific reaction with the thiol, leading to a change in fluorescence. rsc.org An this compound-based probe could be designed where the thiophosphate group is either the target for a thiol-reactive dye or is part of a larger molecule where its interaction with a target protein induces a conformational change that affects a tethered fluorophore.

These probes could be applied in cellular imaging studies to investigate the subcellular distribution of this compound, its potential accumulation in specific organelles like mitochondria or lysosomes, and its co-localization with other cellular components. researchgate.net The high sensitivity and non-invasive nature of fluorescence microscopy make this a valuable approach for studying the cellular biology of this compound. nih.gov

| Probe Design Strategy | Principle of Detection | Potential Application |

| Thiol-Reactive Fluorophore | Covalent modification of a fluorophore by the thiophosphate group. | Quantifying the concentration of this compound. |

| Environment-Sensitive Dye | Changes in fluorescence emission based on the hydrophobicity of the binding pocket. | Studying the interaction of this compound with proteins. |

| FRET-Based Probe | Förster Resonance Energy Transfer between two fluorophores modulated by binding. | Detecting conformational changes in proteins upon this compound binding. |

Utilization of Atomic Force Microscopy (AFM) for Membrane Interaction Studies

Atomic Force Microscopy (AFM) is a powerful technique for studying the structure and mechanics of biological membranes at the nanoscale. mdpi.commdpi.com It can be used to investigate how the incorporation of this compound affects the physical properties of lipid bilayers. nih.gov AFM can provide high-resolution images of the membrane surface, revealing changes in morphology, roughness, and the formation of lipid domains. mdpi.com

In the context of this compound research, AFM could be used to study its influence on the stability and organization of model membranes. mdpi.com By functionalizing the AFM tip with specific molecules, it is also possible to probe the interactions between this compound and membrane-embedded proteins. nih.gov This technique, known as single-molecule force spectroscopy, can measure the binding forces and kinetics of these interactions, providing valuable insights into the molecular mechanisms of action. nih.gov

| AFM Application | Information Gained | Relevance to this compound |

| Topographical Imaging | High-resolution images of the membrane surface. | Visualization of membrane structural changes induced by this compound. mdpi.com |

| Force Spectroscopy | Measurement of interaction forces between the AFM tip and the sample. | Quantification of the binding affinity of this compound to membrane components. nih.gov |

| Nanomechanical Mapping | Probing the stiffness and elasticity of the membrane. | Understanding the impact of this compound on membrane physical properties. |

Integration with Stable Isotope Tracers for Lipid Metabolism Pathway Analysis

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. ckisotopes.comnih.gov By synthesizing this compound with stable isotopes, such as ¹³C or ²H, researchers can follow its incorporation into various lipid species and metabolic pathways. nih.gov The use of stable isotopes is advantageous as it does not involve radioactivity and the labeled molecules are metabolically indistinguishable from their unlabeled counterparts. nih.gov

The analysis of stable isotope-labeled lipids is typically performed using mass spectrometry, which can distinguish between the different isotopologues based on their mass-to-charge ratio. researchgate.net This approach can be used to quantify the flux of this compound through different metabolic pathways and to identify its downstream metabolites. researchgate.net This information is crucial for understanding the biological role of this compound and its impact on cellular lipid metabolism.

| Isotope | Application | Analytical Technique |

| ¹³C | Tracing the carbon backbone of the oleoyl chain. | Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS. |

| ²H | Following the fate of the entire molecule or specific protons. | Mass Spectrometry. nih.gov |

| ³¹P | Specifically labeling the phosphate (B84403) group. | Nuclear Magnetic Resonance (NMR) Spectroscopy or Mass Spectrometry. |

Contributions to Chemical Biology and Proteomics Research

The unique chemical nature of this compound makes it a valuable tool in chemical biology and proteomics. Its lipid moiety allows it to interact with cellular membranes and proteins that bind lipids, while the reactive thiophosphate group can be exploited for covalent labeling and affinity purification of interacting partners.

Elucidation of Lipid-Protein Interactions Using this compound Derivatives

Understanding the interactions between lipids and proteins is fundamental to many cellular processes. nih.govcam.ac.uk this compound derivatives can be designed as chemical probes to identify and characterize lipid-binding proteins. nih.govtum.de For instance, an this compound analogue could be synthesized with a "clickable" alkyne or azide group, allowing for the covalent attachment of a reporter tag (e.g., biotin or a fluorophore) after the probe has bound to its cellular targets.

This approach, a form of activity-based protein profiling, enables the enrichment and subsequent identification of this compound-binding proteins by mass spectrometry-based proteomics. youtube.com By identifying these protein targets, researchers can gain insights into the signaling pathways and cellular processes that are modulated by this lipid analogue. This strategy has been successfully used to identify the targets of other reactive natural products and small molecules. nih.gov

| Approach | Description | Outcome |

| Affinity-Based Protein Profiling | Use of a biotinylated this compound derivative to pull down interacting proteins. | Identification of proteins that bind to this compound. |

| Activity-Based Protein Profiling | Covalent labeling of target proteins with a reactive this compound probe. | Identification of proteins that are covalently modified by this compound. youtube.com |

| Competitive Profiling | Competition between native this compound and a broad-spectrum lipid probe. | Identification of proteins whose binding is displaced by this compound. |

Information Not Available for "this compound" in Research Applications

Following a comprehensive and thorough search of scientific literature and chemical databases, there is no publicly available information on the chemical compound “this compound” being used in research applications, specifically within the context of Activity-Based Protein Profiling (ABPP) methodologies.

Activity-Based Protein Profiling is a powerful chemoproteomic strategy used to monitor the functional state of enzymes in complex biological systems. This technique relies on the use of specially designed chemical probes that typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (like a fluorophore or biotin) for detection and analysis.

While various classes of compounds are utilized as ABPP probes, including those with phosphate or phosphonate-based reactive groups, the specific combination of an oleoyl group with a thiophosphate warhead in a single probe named "this compound" is not described in the accessible scientific literature. Searches for probes containing oleoyl moieties for targeting lipid-modifying enzymes or for probes utilizing thiophosphate reactive groups have also not yielded any connection to a compound with this specific name or structure.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the application of “this compound” in ABPP as requested, because the foundational research data for such an article does not appear to exist in the public domain. The compound may be theoretical, part of unpublished or proprietary research, or referred to by a different name.

Future Directions and Emerging Research Avenues

Development of Next-Generation Oleoyl-thiophosphate Probes with Enhanced Specificity

The pursuit of more refined molecular tools is a constant endeavor in pharmacology and cell biology. While this compound has proven useful, it acts as a pan-agonist at LPA receptors 1, 2, and 3, which can complicate the dissection of receptor-specific signaling pathways. biorxiv.orgazolifesciences.com Future research is intensely focused on developing next-generation probes with enhanced specificity for individual LPA receptor subtypes.

Structure-activity relationship (SAR) studies are at the forefront of this effort. By systematically modifying the chemical structure of this compound and its parent compounds, researchers aim to identify derivatives with higher affinity and selectivity for a single LPA receptor. Current time information in North Yorkshire, GB. These modifications can include altering the length and saturation of the acyl chain, as well as making substitutions to the phosphate (B84403) headgroup. Current time information in North Yorkshire, GB. For instance, the replacement of the sn-1 O-acyl group with an O-alkyl ether has been shown to enhance metabolic stability, a desirable characteristic for a molecular probe. biorxiv.org

Another promising strategy is the use of conformational restriction. LPA is a highly flexible molecule, which contributes to its ability to bind to multiple receptors. biorxiv.org By incorporating rigid structural elements, such as dihydropyran, tetrahydropyran, or pyrrolidine (B122466) rings, into the glycerol (B35011) backbone of LPA analogs, researchers can create conformationally restricted molecules. biorxiv.orgnih.gov This approach has already yielded LPA analogs with significantly improved potency and selectivity for specific receptors, such as LPA₅. nih.gov Applying these principles to the this compound backbone could lead to the development of highly selective agonists and antagonists.

Bioisosteric replacement is another key technique being employed. This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the goal of enhancing the desired biological activity. biorxiv.org For example, replacing the glycerol core with substituted ethanolamines has been a successful strategy for developing new LPA receptor agonists. biorxiv.org The integration of these synthetic strategies is expected to produce a new generation of this compound-based probes with unparalleled specificity, enabling a more precise elucidation of the distinct physiological and pathological roles of each LPA receptor subtype.

Table 1: Examples of this compound Analogs and their Receptor Specificity

| Compound/Analog | Structural Modification | Receptor Specificity | Reported Effect | Reference |

| This compound | Thiophosphate headgroup | Pan-agonist (LPA₁, LPA₂, LPA₃) | Elevates intracellular Ca²⁺ mobilization | azolifesciences.comCurrent time information in North Yorkshire, GB. |

| 1-oleoyl-2-O-methyl-rac- glycerophosphorothioate (OMPT) | Methylated glycerol, thiophosphate headgroup | Potent LPA₃ agonist | Induces cell proliferation | biorxiv.org |

| Alkyl OMPT analogs | O-alkyl ether at sn-1, methylated glycerol, thiophosphate headgroup | Potent LPA₃ agonists, also act on LPA₁ and LPA₂ | Induce cancer cell migration via LPA₁ | biorxiv.org |

| Tetradecyl-phosphonate | Phosphonate headgroup | Pan-antagonist (LPA₁, LPA₂, LPA₃) | Inhibits LPA-induced signaling | Current time information in North Yorkshire, GB. |

| MZN-021 | Conformationally restricted (pyrrolidine ring), saturated lipophilic chain | Highly potent and selective LPA₅ agonist | 50-fold more potent than natural LPA at LPA₅ | nih.gov |

Exploration of Novel Physiological and Pathological Roles of LPA Signaling Using this compound

The availability of receptor-selective agonists and antagonists derived from this compound is opening new doors to understanding the nuanced roles of LPA signaling in health and disease. While LPA is known to be involved in a wide array of processes, from development to cancer, the specific contributions of each receptor are often intertwined. biorxiv.orgspie.org this compound and its analogs serve as critical tools to untangle this complexity.

In the context of cancer, for example, different LPA receptors can mediate distinct cellular responses, including proliferation, migration, and invasion. azolifesciences.com By using subtype-selective analogs of this compound, researchers can investigate the specific role of a single receptor in tumor progression. For instance, alkyl OMPT analogs, which are potent LPA₃ agonists, have been shown to induce cell migration in cancer cells through their action on LPA₁. nih.gov This highlights the intricate crosstalk between LPA receptors and the importance of having specific probes to dissect these pathways.

The role of LPA signaling in other pathological conditions is also a burgeoning area of research. In murine models of renal ischemia-reperfusion injury, the LPA₃-selective agonist 1-oleoyl-2-O-methyl-rac-glycerophosphothionate (OMPT) was found to enhance kidney damage, while an LPA₁/₃ antagonist provided protection. biorxiv.org This suggests that targeting specific LPA receptors could be a therapeutic strategy for this condition. Furthermore, LPA signaling is implicated in reproductive disorders, fibrosis, and bone metabolism, all of which are areas where this compound-based probes could provide valuable insights. Current time information in North Yorkshire, GB.nih.gov

Future studies will likely involve the use of these probes in a wider range of disease models to uncover novel physiological and pathological functions of LPA signaling. For example, the role of specific LPA receptors in neurodevelopmental and neuropsychiatric disorders is an area of growing interest. biorxiv.org The ability of this compound analogs to selectively activate or inhibit these receptors in relevant in vitro and in vivo models will be instrumental in advancing our understanding of these complex conditions and identifying new therapeutic targets.

Table 2: Pathological Processes Investigated Using this compound and its Analogs

| Pathological Process | Model System | This compound Analog Used | Key Finding | Reference |

| Cancer Cell Migration | Cancer cell lines | Alkyl OMPT analogs | Migration is mediated through LPA₁ | nih.gov |

| Cancer Cell Proliferation | 10T1/2 fibroblasts | Alkyl OMPTs 1 and 3 | Induced proliferation at submicromolar concentrations | nih.gov |

| Renal Ischemia-Reperfusion Injury | Murine model | 1-oleoyl-2-O-methyl-rac-glycerophosphothionate (OMPT) | Enhanced kidney damage via LPA₃ activation | biorxiv.org |

| Uterine Contractility | Uterine tissue from different endometrial grades | Lysophosphatidic acid (LPA) and OMPT | Effect of LPA on contractility depends on the histological grade | Current time information in North Yorkshire, GB. |

Integration with Multi-Omics Approaches for Systems-Level Understanding of Lipid Signaling

The complexity of cellular signaling necessitates a holistic approach to its study. Multi-omics, which involves the simultaneous analysis of different molecular layers such as the genome, proteome, metabolome, and lipidome, offers a powerful strategy for achieving a systems-level understanding of biological processes. The integration of this compound as a chemical probe in multi-omics workflows represents a significant future direction in lipid signaling research.

By treating cells or model organisms with this compound or its specific analogs and subsequently performing multi-omics analyses, researchers can map the global molecular changes induced by the activation of specific LPA receptor pathways. For example, a lipidomics approach could reveal how the cellular lipid landscape is altered in response to sustained LPA signaling, potentially identifying novel lipid second messengers or metabolic adaptations. nih.gov

Similarly, proteomics and phosphoproteomics can be used to identify the proteins and signaling cascades that are activated or inhibited downstream of this compound-mediated receptor activation. nih.gov This could lead to the discovery of previously unknown effector proteins and signaling nodes in the LPA network. When combined with genomics and transcriptomics, which provide information on gene expression changes, a comprehensive picture of the cellular response to LPA signaling can be constructed.

This integrated approach is still in its nascent stages with respect to the use of this compound. However, the potential is immense. For instance, such studies could elucidate the mechanisms by which LPA signaling contributes to complex diseases like cancer or fibrosis by revealing entire networks of interacting molecules that are dysregulated. diva-portal.org This systems-level view is crucial for identifying robust biomarkers for disease and for developing more effective and targeted therapeutic strategies.

Table 3: A Conceptual Framework for Integrating this compound with Multi-Omics

| Omics Approach | Research Question | Potential Outcome |

| Lipidomics | How does activation of a specific LPA receptor by an this compound analog alter the cellular lipid profile? | Identification of novel lipid biomarkers and metabolic pathways regulated by LPA signaling. |

| Proteomics | What proteins are differentially expressed or post-translationally modified upon treatment with this compound? | Discovery of new effector proteins and signaling pathways downstream of LPA receptors. |

| Phosphoproteomics | Which protein phosphorylation events are triggered by this compound-induced signaling? | Mapping of the kinase and phosphatase networks involved in the LPA signaling cascade. |

| Transcriptomics | What are the gene expression changes that occur in response to stimulation with an this compound analog? | Understanding the transcriptional programs regulated by specific LPA receptors. |

| Metabolomics | How does the global metabolic state of a cell change following treatment with this compound? | Elucidation of the metabolic reprogramming induced by LPA signaling in physiological and pathological contexts. |

Advancements in Stereocontrolled Synthesis for Novel this compound Isomers

The synthesis of stereochemically pure molecules is a cornerstone of modern medicinal chemistry and chemical biology. In the case of phosphorothioates like this compound, the phosphorus atom can be a chiral center, leading to the existence of different stereoisomers (enantiomers and diastereomers). These isomers can have distinct biological activities, making their stereocontrolled synthesis a critical area of research.

The development of methods for the stereoselective synthesis of LPA analogs is an active field. Current time information in North Yorkshire, GB. Traditional synthetic methods for phosphorothioates often result in a mixture of diastereomers, which can complicate the interpretation of biological data. azolifesciences.com To address this, researchers are exploring and refining techniques that allow for the synthesis of enantiomerically pure this compound isomers.

One such technique is the oxathiaphospholane (B1262164) (OTP) method, which has been successfully used for the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides. spie.org This approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the phosphorylation reaction. Adapting this method to the synthesis of this compound could allow for the preparation of its individual P-chiral isomers.

Another important method is the Stec reaction, which provides a route to P-chiral phosphorothioates and related compounds with a high degree of stereospecificity. mdpi.com The application of these advanced synthetic methodologies to this compound would enable the production of its distinct stereoisomers. This, in turn, would allow for a detailed investigation of how the stereochemistry at the phosphorus center influences the interaction with and activation of different LPA receptors. Such studies are crucial for designing more potent and selective LPA receptor modulators and for gaining a deeper understanding of the molecular basis of LPA receptor recognition and signaling. biorxiv.org

Methodological Innovations for Real-Time Imaging and Dynamic Studies of this compound Interactions

Understanding the dynamic nature of ligand-receptor interactions is essential for a complete picture of cell signaling. Methodological innovations that allow for the real-time imaging of this compound binding to its receptors in living cells are a key future direction. Such studies can provide invaluable information on the kinetics of binding, receptor trafficking, and the formation of signaling complexes.

One promising approach is the development of fluorescently labeled this compound probes. These probes could be used in various fluorescence microscopy techniques, including Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), to monitor interactions with LPA receptors in real time. nih.gov For example, a FRET-based assay could be designed where a fluorescently tagged this compound analog and a fluorescently tagged LPA receptor are co-expressed in cells. Binding of the probe to the receptor would bring the two fluorophores into close proximity, resulting in a FRET signal that can be measured and quantified. berthold.com

Single-molecule imaging techniques offer another powerful avenue for studying the dynamics of this compound interactions. azolifesciences.com These methods allow for the direct observation of individual fluorescently labeled molecules, providing unprecedented detail on their behavior. nih.gov By tracking the movement and binding of single this compound molecules to LPA receptors on the cell surface, researchers could gain insights into the heterogeneity of receptor populations and the dynamics of signaling initiation.

Furthermore, the development of photoactivatable or photoswitchable this compound probes would provide even greater temporal and spatial control over LPA receptor activation. These tools would enable researchers to precisely control when and where LPA signaling is initiated within a cell, allowing for a more detailed investigation of the downstream consequences. The combination of these innovative imaging technologies with the specific molecular probes derived from this compound will undoubtedly lead to significant breakthroughs in our understanding of lipid signaling dynamics.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Oleoyl-thiophosphate in laboratory settings?

- Synthesis typically involves esterification of thiophosphoric acid with oleoyl chloride under anhydrous conditions. Characterization employs nuclear magnetic resonance (NMR) for verifying phosphate-thioester bonds and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure inert atmospheres to prevent oxidation during synthesis . Analytical validation should follow protocols for reagent preparation and sample injection consistency, as outlined in toxicity study methodologies .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Fourier-transform infrared spectroscopy (FTIR) identifies thiophosphate (P=S) stretches near 650–750 cm⁻¹. ³¹P NMR is critical for distinguishing thiophosphate isomers, with chemical shifts typically between 50–100 ppm. Cross-validation with high-performance liquid chromatography (HPLC) ensures purity, as demonstrated in organophosphate analyses .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under physiological conditions?

- Use pH-controlled buffer systems (e.g., phosphate-buffered saline at pH 7.4) and monitor degradation via LC-MS over 24–72 hours. Include control groups with non-thiophosphorylated analogs to isolate thioester-specific reactivity. Statistical analysis of half-life (t½) should account for temperature and enzymatic interference .

Q. What strategies resolve contradictions in literature data on this compound’s bioactivity?

- Conduct meta-analyses using databases like PubMed and SciFinder, prioritizing peer-reviewed studies with explicit experimental parameters (e.g., concentration ranges, solvent systems). Supplemental searches for organophosphate class data may clarify mechanisms, as extrapolation from structurally similar compounds can validate or challenge conflicting results .

Q. How can experimental reproducibility be ensured in this compound studies?

- Document all synthesis steps, including catalyst ratios and reaction times, in line with guidelines for experimental reproducibility . Provide raw spectral data and chromatograms in supplementary materials. Use standardized reference compounds for calibration, as emphasized in toxicological profiles .

Methodological and Analytical Challenges

Q. What in vitro models are appropriate for assessing this compound’s cytotoxicity?

- Use human hepatocyte (e.g., HepG2) or neuronal (e.g., SH-SY5Y) cell lines with MTT assays. Include positive controls (e.g., tributyl phosphate) and validate results via dose-response curves. Ensure compliance with cytotoxicity study frameworks, including electronic data capture protocols .

Q. How should researchers structure literature reviews to identify knowledge gaps in this compound applications?

- Combine keyword searches (e.g., “this compound + pharmacokinetics”) with citation tracing in tools like Web of Science. Prioritize recent patents (e.g., using PatSnap) for emerging applications, but exclude non-peer-reviewed sources like industrial databases .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

- Matrix interference in biological samples requires solid-phase extraction (SPE) before LC-MS/MS analysis. Use deuterated internal standards to improve quantification accuracy. Address nomenclature inconsistencies (e.g., “thio” vs. “sulfhydryl” derivatives) by adhering to IUPAC guidelines for structural reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.